(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide

Catalog No.
S13648855
CAS No.
33304-36-8
M.F
C28H26BrO2P
M. Wt
505.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium...

CAS Number

33304-36-8

Product Name

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide

IUPAC Name

(2-ethoxy-2-oxo-1-phenylethyl)-triphenylphosphanium;bromide

Molecular Formula

C28H26BrO2P

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22,27H,2H2,1H3;1H/q+1;/p-1

InChI Key

KXQXBCQPIJVLDQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide, with the chemical formula C22H22BrO2PC_{22}H_{22}BrO_{2}P and a molecular weight of approximately 429.29 g/mol, is a quaternary phosphonium salt. This compound is characterized by its light beige amorphous powder form and is known for its role in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor for generating ylides. The compound is also referred to by various names including (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide and (Carbethoxymethyl)triphenylphosphonium bromide .

  • Wittig Reaction: It is primarily utilized in the Wittig reaction to form alkenes by generating stable ylides through deprotonation.
  • Oxidation: It can be oxidized to yield phosphine oxides.
  • Reduction: It can undergo reduction to form phosphine derivatives.
  • Nucleophilic Substitution: The bromide ion can be substituted by various nucleophiles, such as sodium methoxide or potassium tert-butoxide .

Reaction Mechanism

In the Wittig reaction, the formation of ylides occurs through the deprotonation of the methylene group adjacent to the phosphonium center. The resulting ylide can then react with carbonyl compounds, facilitating the formation of alkenes. This mechanism highlights the stabilization of the ylide intermediate and its subsequent reactions with electrophiles.

The synthesis of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with ethoxycarbonylmethyl bromide. This reaction is often conducted in polar solvents such as acetonitrile or tetrahydrofuran under reflux conditions. Microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times significantly .

General Synthetic Route

  • Reagents: Triphenylphosphine and ethoxycarbonylmethyl bromide.
  • Solvent: Acetonitrile or tetrahydrofuran.
  • Conditions: Reflux or microwave irradiation.

(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide has several applications in organic synthesis:

  • Wittig Reactions: As a key reagent for synthesizing alkenes.
  • Cyclopropanation: Involved in one-pot synthesis strategies for cyclopropane derivatives through sequential reactions.
  • Catalysis: Used as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates.

Several compounds are structurally or functionally similar to (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide:

Compound NameMolecular FormulaUnique Features
Benzyltriphenylphosphonium bromideC26H22BrOPC_{26}H_{22}BrOPCommonly used in similar reactions but less stable ylide formation.
Propyltriphenylphosphonium bromideC25H24BrOPC_{25}H_{24}BrOPSimilar reactivity but different alkyl chain length affecting solubility.
Triphenylvinylphosphonium bromideC26H23BrOPC_{26}H_{23}BrOPKnown for its use in vinylation reactions; unique due to vinyl group presence.

Uniqueness

The uniqueness of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide lies in its ability to form stable ylides that are crucial for effective Wittig reactions, making it highly valuable compared to other phosphonium salts that may not exhibit this property as effectively .

Hydrogen Bond Acceptor Count

3

Exact Mass

504.08538 g/mol

Monoisotopic Mass

504.08538 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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